molecular formula C18H17N7O B2645977 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034613-90-4

2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2645977
CAS RN: 2034613-90-4
M. Wt: 347.382
InChI Key: USVAWQOOBHMAOP-UHFFFAOYSA-N
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Description

“2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide” is a compound that has been studied for its inhibitory activity against human carbonic anhydrase isoform hCA VII, a key brain-associated enzyme . This enzyme is a promising target for the treatment of neuropathic pain .


Synthesis Analysis

In the molecular design of this compound, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .


Molecular Structure Analysis

The structure of this compound was confirmed by various analytical techniques such as IR, 1 H NMR, EI-MS, and elemental analysis .


Chemical Reactions Analysis

The compound was investigated for its inhibitory activity against the key brain-associated human carbonic anhydrase isoform hCA VII and three isoforms expressed in brain and other tissues, hCA I, II, and IV . The results indicated that isoforms hCA II and VII were potently and selectively inhibited by these compounds, whereas the cytosolic hCA I was less sensitive to inhibition .


Physical And Chemical Properties Analysis

The compound has a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .

Scientific Research Applications

Synthesis and Coordination Complexes

Research has explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with metals such as Co(II) and Cu(II). These studies focus on understanding the self-assembly process influenced by hydrogen bonding and evaluating their antioxidant activity. Such coordination complexes have implications in developing materials with specific chemical and physical properties, useful in catalysis, environmental remediation, and as potential therapeutic agents due to their antioxidant capabilities (Chkirate et al., 2019).

Antimicrobial and Antipsychotic Potential

Derivatives structurally related to the query compound have been assessed for their antimicrobial activity, showcasing the potential of these compounds in fighting bacterial infections. Such studies often aim to discover new drugs that can address the issue of antibiotic resistance (Gullapelli et al., 2014). Additionally, some derivatives have been evaluated for their antipsychotic-like profile in behavioral animal tests, indicating potential applications in treating psychiatric disorders without interacting with dopamine receptors, a common mechanism for many antipsychotic drugs (Wise et al., 1987).

Insecticidal Activity

The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. Such research is crucial for developing safer, more effective pest control methods that can help in agriculture and reduce reliance on traditional pesticides (Fadda et al., 2017).

Anticonvulsant and Antiviral Activity

Additionally, studies have synthesized alkanamide derivatives with heterocyclic rings to evaluate their anticonvulsant activity, contributing to the development of new therapeutic agents for epilepsy and seizures (Tarikogullari et al., 2010). The antiviral potential of imidazo[1,2-a]pyridines against human rhinovirus has also been investigated, highlighting the diverse therapeutic applications of these compounds (Hamdouchi et al., 1999).

Mechanism of Action

The compound acts as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 and exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-24-10-13(8-23-24)18-15(19-6-7-20-18)9-21-17(26)11-25-12-22-14-4-2-3-5-16(14)25/h2-8,10,12H,9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVAWQOOBHMAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

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